A Comprehensive Technical Guide to 3,4,5-Trihydroxybenzhydrazide: Core Properties and Applications
A Comprehensive Technical Guide to 3,4,5-Trihydroxybenzhydrazide: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trihydroxybenzhydrazide, also known as gallic acid hydrazide, is a chemical compound derived from gallic acid, a naturally occurring polyphenol. This guide provides an in-depth overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and a review of its applications, particularly as a crucial intermediate in the development of novel therapeutic agents. Its derivatives have shown significant promise in various pharmacological areas, including enzyme inhibition and the modulation of key cellular signaling pathways.
Core Physicochemical Properties
3,4,5-Trihydroxybenzhydrazide is a solid, off-white compound. Its core properties are summarized in the table below, providing a quantitative look at its key physicochemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| CAS Number | 5782-85-4 | [1] |
| Melting Point | 295-298°C | [2] |
| Density | 1.64 g/cm³ | [2] |
| Appearance | White to off-white solid | [2] |
| LogP | -0.3 | [1] |
| Hydrogen Bond Donors | 5 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Polar Surface Area | 116 Ų | [1] |
Synthesis and Experimental Protocols
3,4,5-Trihydroxybenzhydrazide is primarily synthesized from a derivative of gallic acid, such as methyl 3,4,5-trihydroxybenzoate (methyl gallate), through a reaction with hydrazine hydrate.[2] This foundational reaction is a gateway to producing a wide array of derivatives.
Experimental Protocol: Synthesis of 3,4,5-Trihydroxybenzhydrazide
This protocol outlines the general procedure for the synthesis of 3,4,5-Trihydroxybenzhydrazide from methyl gallate.
Materials:
-
Methyl 3,4,5-trihydroxybenzoate (methyl gallate)
-
Hydrazine hydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A mixture of methyl 3,4,5-trihydroxybenzoate, hydrazine hydrate (5 mL), and methanol (15 mL) is placed in a round-bottom flask.[2]
-
The mixture is heated under reflux for 6 hours.[2]
-
After the reflux period, the excess hydrazine and methanol are evaporated under reduced pressure.[2]
-
The resulting crude product is then recrystallized from methanol to yield pure 3,4,5-Trihydroxybenzhydrazide.[2]
Experimental Protocol: Synthesis of 3,4,5-Trihydroxybenzohydrazone Derivatives
3,4,5-Trihydroxybenzhydrazide serves as a key intermediate for the synthesis of various hydrazone derivatives, which have demonstrated a range of biological activities.
Materials:
-
3,4,5-Trihydroxybenzhydrazide
-
Substituted aromatic or heteroaromatic aldehydes
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve 3,4,5-Trihydroxybenzhydrazide (1.1 mmol) in absolute ethanol (2 mL) in a round-bottom flask.[3]
-
In a separate container, dissolve the desired aldehyde (1.0 mmol) in absolute ethanol (2 mL).[3]
-
Add the aldehyde solution dropwise to the 3,4,5-Trihydroxybenzhydrazide solution with continuous stirring.[3]
-
A single drop of acetic acid can be added as a catalyst.[3]
-
The reaction mixture is then refluxed for approximately 3 hours, during which a precipitate typically forms.[3]
-
After cooling, the solid product is collected by filtration, washed with cold ethanol, and air-dried.[3]
Biological Activities and Drug Development Applications
While 3,4,5-Trihydroxybenzhydrazide is a stable intermediate, its derivatives, particularly the hydrazones, are of significant interest to drug development professionals due to their broad spectrum of biological activities.
| Biological Activity | Key Findings | Reference(s) |
| Urease Inhibition | Derivatives showed potent urease inhibition, with some compounds exhibiting competitive or mixed-type inhibition. The IC₅₀ values were comparable to the standard inhibitor, thiourea. | [2][4] |
| Antioxidant Activity | As a derivative of gallic acid, a known antioxidant, its acylhydrazone derivatives also exhibit strong antioxidant and radical scavenging properties. | [3][5] |
| Anti-inflammatory | A benzylidene derivative of 3,4,5-trihydroxybenzohydrazide was found to protect against DSS-induced colitis in mice by inhibiting the NFκB/IL-6/STAT3 signaling pathway. | [6] |
| Antimicrobial | Hydrazone derivatives have shown significant antibacterial and antifungal activities against a range of pathogens. | [7] |
| Anticancer | Galloyl hydrazide derivatives have demonstrated antiproliferative activity against various cancer cell lines, including ovarian (OVCAR-3) and breast (MCF-7) cancer. | [8] |
Mechanism of Action: Anti-inflammatory Effects
One of the notable biological activities of a 3,4,5-Trihydroxybenzhydrazide derivative is its anti-inflammatory effect, which has been linked to the inhibition of the NFκB/IL-6/STAT3 signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various inflammatory diseases, including inflammatory bowel disease (IBD) and certain cancers.
The derivative, N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide, was shown to effectively mitigate the symptoms of dextran sulfate sodium (DSS)-induced colitis in mice.[6] This effect was attributed to its ability to interfere with the inflammatory cascade driven by NFκB, which in turn reduces the production of the pro-inflammatory cytokine IL-6 and subsequent activation of the STAT3 transcription factor.[6]
Conclusion
3,4,5-Trihydroxybenzhydrazide is a versatile and valuable compound in medicinal chemistry and drug development. Its straightforward synthesis from gallic acid derivatives makes it an accessible building block for creating extensive libraries of bioactive molecules. The diverse pharmacological activities exhibited by its hydrazone derivatives, ranging from enzyme inhibition to the modulation of critical inflammatory pathways, underscore its potential for the development of new therapeutic agents. Further research into the structure-activity relationships of its derivatives will likely uncover even more potent and selective compounds for a variety of disease targets.
References
- 1. 3,4,5-Trihydroxybenzhydrazide | C7H8N2O4 | CID 592744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide (1) protects mice against colitis induced by dextran sulfate sodium through inhibiting NFκB/IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
